[(3-Phenylpropyl)thio]acetic acid
CAS No.: 30134-08-8
Cat. No.: VC1973006
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol
* For research use only. Not for human or veterinary use.
![[(3-Phenylpropyl)thio]acetic acid - 30134-08-8](/images/structure/VC1973006.png)
Specification
CAS No. | 30134-08-8 |
---|---|
Molecular Formula | C11H14O2S |
Molecular Weight | 210.29 g/mol |
IUPAC Name | 2-(3-phenylpropylsulfanyl)acetic acid |
Standard InChI | InChI=1S/C11H14O2S/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) |
Standard InChI Key | BGBJUCFBIKHHMZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCSCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CCCSCC(=O)O |
Introduction
Chemical Properties and Structure
[(3-Phenylpropyl)thio]acetic acid (CAS No. 30134-08-8) is an organosulfur compound featuring a thioether linkage between a phenylpropyl group and an acetic acid moiety. This compound is also known by several synonyms including 2-((3-Phenylpropyl)thio)acetic acid, 2-[(3-phenylpropyl)sulfanyl]acetic acid, and 2-(3-phenylpropylsulfanyl)acetic acid .
Physical and Chemical Characteristics
The compound has a molecular formula of C₁₁H₁₄O₂S with a molecular weight of 210.29 g/mol . The molecular structure features a phenyl ring connected to a three-carbon propyl chain, which is further linked to an acetic acid group via a sulfur atom. This arrangement creates a molecule with both hydrophobic (phenylpropyl) and hydrophilic (carboxylic acid) regions, contributing to its physicochemical properties and potential biological interactions.
Structural Characteristics and Reactivity
The thioether linkage (C-S-C) in [(3-Phenylpropyl)thio]acetic acid is a key structural feature that influences its chemical reactivity. This sulfur-containing functional group can undergo various chemical transformations, including:
-
Oxidation reactions: The sulfur atom can be oxidized to sulfoxide (R-SO-R) or sulfone (R-SO₂-R) depending on the oxidizing agent and reaction conditions.
-
Nucleophilic substitution: The carboxylic acid group can participate in esterification or amide formation reactions.
-
Complexation with metal ions: The sulfur atom can coordinate with various metal ions, potentially forming coordination complexes.
These structural characteristics and reactivity patterns make [(3-Phenylpropyl)thio]acetic acid a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical research.
Applications in Research and Development
[(3-Phenylpropyl)thio]acetic acid and structurally related compounds have found applications in various research domains, with particular emphasis on pharmaceutical and medicinal chemistry.
Pharmaceutical Research Applications
The most significant applications of [(3-Phenylpropyl)thio]acetic acid appear to be in pharmaceutical research, particularly in the development of peptide and peptidomimetic compounds. Evidence from patent literature suggests its relevance in the following areas:
-
As a structural component in dipeptide derivatives, particularly those related to cholecystokinin (CCK) analogues .
-
In the development of N-substituted cycloalkyl and polycycloalkyl alpha-substituted compounds with potential therapeutic applications .
-
As a building block in the synthesis of compounds with potential applications in treating conditions such as obesity, hypersecretion of gastric acid, and gastrin-dependent tumors .
These applications leverage the structural features of [(3-Phenylpropyl)thio]acetic acid, particularly its ability to introduce a thioether linkage into pharmaceutical compounds, potentially modifying their pharmacokinetic or pharmacodynamic properties.
Receptor Binding Studies
Research indicates that compounds structurally related to [(3-Phenylpropyl)thio]acetic acid have been investigated for their receptor binding properties, particularly:
-
CCK receptor binding: Derivatives containing the [(3-phenylpropyl)thio]acetic acid moiety have shown binding affinity to cholecystokinin receptors, specifically CCK-B receptors .
-
Selective receptor targeting: Some compounds incorporating this structural element have demonstrated selectivity between different receptor subtypes (e.g., CCK-A vs. CCK-B receptors) .
Table 1 below summarizes reported receptor binding data for compounds containing or related to [(3-Phenylpropyl)thio]acetic acid moieties:
Compound Type | Receptor | Binding Affinity (IC₅₀) | Selectivity Ratio (CCK-A/B) |
---|---|---|---|
Thioether derivative | CCK-B | 0.3 nM | 700 |
Sulfone derivative | CCK-B | 0.2 nM | 1000 |
Related phenylpropyl compound | CCK-B | 0.3 nM | 220 |
Table 1: Receptor binding data for compounds related to [(3-Phenylpropyl)thio]acetic acid
Structure-Activity Relationships
Studies on compounds containing the [(3-phenylpropyl)thio]acetic acid moiety have revealed important structure-activity relationships (SAR) that inform drug design strategies:
-
The thioether linkage appears to contribute favorably to receptor binding affinity in certain molecular contexts.
-
Oxidation state modifications (conversion to sulfoxides or sulfones) can significantly impact binding properties and selectivity profiles.
-
The phenylpropyl portion provides hydrophobic interactions essential for binding to specific receptor pockets.
These SAR insights suggest that [(3-Phenylpropyl)thio]acetic acid serves as more than just a synthetic intermediate—it contributes pharmacophoric elements that influence the biological activity of the resulting compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume